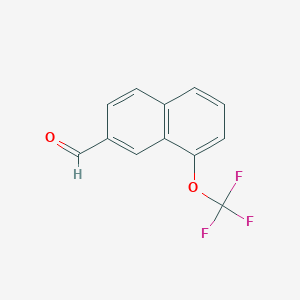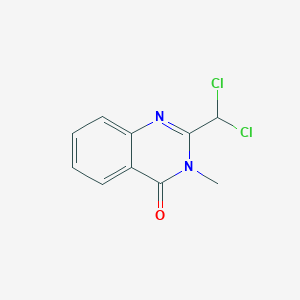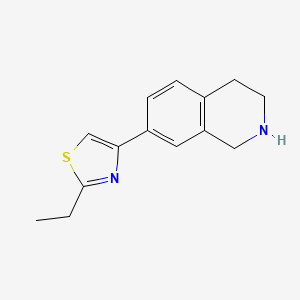![molecular formula C15H15NO2 B11870178 4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-52-3](/img/structure/B11870178.png)
4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one is a spiro compound characterized by a unique structure where a furan ring is fused to an indoline moiety. This compound is of interest due to its potential biological activities and its role in the synthesis of various heterocyclic frameworks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate in the presence of Brønsted acidic ionic liquids as catalysts . The reaction conditions often involve ultrasonic irradiation to achieve high yields ranging from 80% to 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of ionic liquid catalysts and ultrasonic irradiation suggests a scalable approach that could be adapted for larger-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the allyl and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its potential use in the synthesis of materials with specific properties is of interest to industrial chemists.
Mécanisme D'action
The mechanism of action of 4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole derivatives
- Spiro[indoline-2,3’-hydropyridazine]
Uniqueness
4-Allyl-3-methyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
882041-52-3 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4'-methyl-3'-prop-2-enylspiro[1H-indole-3,5'-2H-furan]-2-one |
InChI |
InChI=1S/C15H15NO2/c1-3-6-11-9-18-15(10(11)2)12-7-4-5-8-13(12)16-14(15)17/h3-5,7-8H,1,6,9H2,2H3,(H,16,17) |
Clé InChI |
TURWWHYDLHIZPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC12C3=CC=CC=C3NC2=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)

![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)


![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)







